Tert-butyl 6-fluoro-3-(hydroxymethyl)-1H-indole-1-carboxylate
Overview
Description
Tert-butyl 6-fluoro-3-(hydroxymethyl)-1H-indole-1-carboxylate is a chemical compound with the molecular formula C14H16FNO3 . It has an average mass of 265.280 Da and a monoisotopic mass of 265.111420 Da .
Synthesis Analysis
The synthesis of similar compounds often involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is a key step in the synthesis process . This process involves a radical approach and is paired with a Matteson–CH2–homologation . This protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation .Scientific Research Applications
1. Suzuki–Miyaura Coupling
- Application Summary : This compound could potentially be used in Suzuki–Miyaura (SM) coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions. The success of SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
- Methods of Application : The specific methods of application would depend on the exact nature of the SM coupling being performed. Typically, this involves the use of a palladium catalyst and a boron reagent .
2. Protodeboronation of Pinacol Boronic Esters
- Application Summary : Pinacol boronic esters, which are similar to the compound you mentioned, are highly valuable building blocks in organic synthesis. They can be used in the protodeboronation of 1°, 2° and 3° alkyl boronic esters .
- Methods of Application : This process involves the use of a radical approach to catalyze the protodeboronation .
- Results or Outcomes : The outcomes of this process can include the formal anti-Markovnikov hydromethylation of alkenes, a valuable but previously unknown transformation .
properties
IUPAC Name |
tert-butyl 6-fluoro-3-(hydroxymethyl)indole-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO3/c1-14(2,3)19-13(18)16-7-9(8-17)11-5-4-10(15)6-12(11)16/h4-7,17H,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZLAJUBVHDBNMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C=C(C=C2)F)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 6-fluoro-3-(hydroxymethyl)-1H-indole-1-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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